molecular formula C27H27N3O B11349146 1-(4-methylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-methylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11349146
M. Wt: 409.5 g/mol
InChI Key: DUINMNVPLYOODM-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenylpropyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidinone Ring: This could be done through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE would depend on its specific biological activity. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE: Known for its unique structure and potential biological activities.

    Other Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives, which have similar core structures but different substituents.

Uniqueness

1-(4-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-20-13-15-23(16-14-20)30-19-22(18-26(30)31)27-28-24-11-5-6-12-25(24)29(27)17-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-16,22H,7,10,17-19H2,1H3

InChI Key

DUINMNVPLYOODM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5

Origin of Product

United States

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